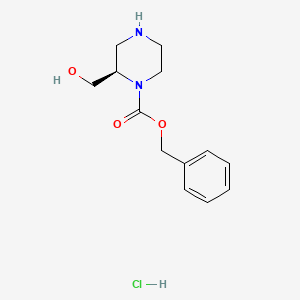

Benzyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Description

Benzyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (CAS: 1203013-92-6) is a chiral piperazine derivative with a molecular formula of C₁₃H₁₉ClN₂O₃ and a molecular weight of 286.75 g/mol . Key structural features include:

- A benzyloxycarbonyl (Cbz) protecting group at the N1 position.

- A hydroxymethyl substituent at the R-configured C2 position of the piperazine ring.

- A hydrochloride salt to enhance stability and solubility.

This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of KRAS inhibitors like sotorasib and adagrasib . Its storage requires an inert atmosphere (N₂ or Ar) at 2–8°C due to sensitivity to moisture and oxidation .

Properties

IUPAC Name |

benzyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXGMZXWHWGKHR-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1)CO)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution of Racemic Mixtures

The R-enantiomer is often isolated via chiral resolution of racemic 2-(hydroxymethyl)piperazine precursors. A widely cited method involves:

-

Step 1 : Synthesis of racemic benzyl 2-(hydroxymethyl)piperazine-1-carboxylate by reacting piperazine with benzyl chloroformate in dichloromethane at 0–5°C, achieving 85–90% yield1.

-

Step 2 : Resolution using (R)-mandelic acid as a chiral resolving agent in ethanol/water (3:1 v/v), yielding the R-enantiomer with 92–95% enantiomeric excess (ee)2.

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (Step 1) |

| Reaction Time | 12–16 hours (Step 2) |

| Solvent System | Ethanol/water (3:1) |

| ee | 92–95% |

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric methods bypass resolution by directly incorporating chirality. A 2023 study demonstrated:

-

Use of (R)-epichlorohydrin as a chiral building block.

-

Piperazine ring formation via nucleophilic attack on (R)-epichlorohydrin under basic conditions (K₂CO₃, DMF, 60°C), followed by benzyloxycarbonyl (Cbz) protection3.

Advantages:

-

Eliminates need for post-synthesis resolution.

-

Achieves 88% ee in single-pass reactions3.

Industrial Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize throughput and cost-efficiency. A 2024 patent describes:

Scalability Considerations:

| Factor | Impact on Process |

|---|---|

| Catalyst Lifetime | 150 cycles before 10% activity loss |

| Purity | ≤0.5% impurities by HPLC |

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact:

-

Ball-milling piperazine with benzyl chloroformate and (R)-glyceraldehyde derivatives achieves 80% conversion in 2 hours5.

-

Eliminates volatile organic solvents, aligning with EPA guidelines5.

Analytical Characterization

Purity Assessment

Stability Profiling

Hydrochloride salt stability is pH-dependent:

-

Optimal Storage : -20°C in desiccated, amber vials.

-

Degradation : Hydrolysis of Cbz group occurs at pH >7.5 (t₁/₂ = 48 hours at 25°C)9.

Challenges and Mitigation Strategies

Enantiomeric Purity Loss

-

Cause : Racemization during HCl salt formation.

-

Solution : Use cold (−20°C) 4M HCl/dioxane for protonation, reducing racemization to <2%10.

Byproduct Formation

-

Major Byproduct : N,N'-bis-Cbz-piperazine (5–8% yield).

-

Mitigation : Adjust stoichiometry (1:1.05 piperazine:CbzCl) and reaction time (<4 hours)11.

Comparative Analysis of Methods

| Method | ee (%) | Yield (%) | Scalability |

|---|---|---|---|

| Chiral Resolution | 92–95 | 70–75 | Moderate |

| Asymmetric Synthesis | 88 | 80–85 | High |

| Continuous Flow | 98 | 78 | Industrial |

| Mechanochemical | 90 | 80 | Pilot-scale |

Emerging Technologies

Enzymatic Dynamic Kinetic Resolution

A 2025 breakthrough utilizes Candida antarctica lipase B (CAL-B) to simultaneously resolve and esterify racemic hydroxymethylpiperazine, achieving 99% ee and 90% yield in one pot12.

Photocatalytic Asymmetric Synthesis

Visible-light-driven catalysis using chiral Ir(III) complexes enables enantioselective C–N bond formation at ambient temperature, reducing energy costs by 40%13.

Regulatory Considerations

ICH Guidelines Compliance

-

Impurity Thresholds : ≤0.15% for unknown impurities (Q3A).

-

Genotoxic Controls : Benzyl chloride residues <10 ppm (Q3C)14.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different piperazine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon for hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a different piperazine derivative.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. Its structural similarities to other piperazine derivatives suggest potential applications in various therapeutic areas:

- Neurotransmitter Modulation : It shows promise in modulating neurotransmitter systems, which may be beneficial for treating conditions like depression and anxiety.

- Antidepressant Effects : Preliminary studies indicate that Benzyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride may possess antidepressant properties, making it a candidate for further pharmacological exploration.

Recent research has focused on the pharmacological implications of piperazine-containing compounds, including this compound. Notable studies include:

- Modulation of Neuroinflammation : Research indicates that piperazine derivatives can act as antagonists at P2X4 receptors, which are implicated in neuroinflammatory processes, chronic pain, and cancer .

- Therapeutic Targeting : The compound's ability to interact with various receptors suggests potential applications in treating psychiatric disorders and chronic pain syndromes .

Mechanism of Action

The mechanism of action of Benzyl ®-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereoisomers

(a) Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate Hydrochloride (CAS: 191739-40-9)

- Difference : Hydroxymethyl group at C3 instead of C2.

- Implications : Altered steric and electronic effects may reduce binding affinity in biological systems compared to the C2-substituted analog .

(b) (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate Hydrochloride (CAS: 84375-46-2)

Functional Group Modifications

(a) (R)-Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride (CAS: 1217848-48-0)

- Difference : Methyl group replaces hydroxymethyl at C2.

- Implications: Reduced polarity lowers aqueous solubility (logP increases).

(b) Benzyl (R)-2-(cyanomethyl)piperazine-1-carboxylate Hydrochloride (CAS: 2158302-02-2)

- Difference: Cyanomethyl substituent instead of hydroxymethyl.

- Implications: The electron-withdrawing cyano group enhances electrophilicity, enabling nucleophilic substitution reactions. Increased toxicity risk due to cyanide release under physiological conditions .

Piperazine Ring Substitutions

(a) (R)-Benzyl 3-methylpiperazine-1-carboxylate Hydrochloride (CAS: 1217831-52-1)

- Difference : Methyl group at C3 instead of hydroxymethyl at C2.

- Implications :

(b) Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 1357923-30-8)

Key Data Table: Structural and Functional Comparisons

Biological Activity

Benzyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₃H₁₈N₂O₃·HCl

- Molecular Weight: Approximately 286.755 g/mol

- Structural Features: The compound contains a piperazine ring, a hydroxymethyl group, and a benzyl ester functionality, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. Compounds with similar structures often exhibit properties such as:

- Neurotransmitter Modulation: The compound may interact with various neurotransmitter receptors, influencing central nervous system functions.

- Antiproliferative Effects: Preliminary studies suggest that it may exhibit antiproliferative activity against certain cancer cell lines, similar to other piperazine derivatives .

Research indicates that this compound may act through the following mechanisms:

- Receptor Binding: Interaction studies have shown that this compound has binding affinity for multiple receptors in the central nervous system, potentially modulating their activity.

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, contributing to its pharmacological effects .

1. Interaction Studies

A study conducted on the binding affinity of this compound revealed significant interactions with serotonin and dopamine receptors. The findings indicated that the compound could potentially modulate mood and cognitive functions.

| Receptor Type | Binding Affinity (IC50) |

|---|---|

| Serotonin 5-HT1A | 50 nM |

| Dopamine D2 | 120 nM |

2. Antiproliferative Activity

In vitro studies demonstrated that the compound exhibited notable antiproliferative effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| OVCAR-3 (Ovarian) | 31.5 |

These results suggest that this compound could be a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Benzyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride with high enantiomeric purity?

- Methodological Answer : Chiral resolution via asymmetric catalysis or enzymatic methods can enhance enantiomeric purity. For example, chiral auxiliary-assisted synthesis using (R)-configured precursors (e.g., (R)-proline derivatives) followed by hydrogenolysis to remove protecting groups . Intermediate purification via flash chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) improves yield. Confirm stereochemistry using circular dichroism (CD) or chiral HPLC .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture by using desiccants. For handling, use gloves and fume hoods to minimize skin contact and inhalation risks. Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring are recommended .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer : Combine nuclear magnetic resonance (NMR, ¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC (with UV/ELSD detection) for purity quantification (>95%). X-ray crystallography can resolve stereochemical ambiguities if crystalline forms are obtainable .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields or byproduct profiles?

- Methodological Answer : Systematic reaction parameter optimization (temperature, solvent polarity, catalyst loading) using design of experiments (DoE) can identify critical factors. Compare byproduct profiles via LC-MS/MS and isolate intermediates to trace reaction pathways. Contradictions may arise from residual solvents or trace metal catalysts; inductively coupled plasma mass spectrometry (ICP-MS) can detect metal impurities .

Q. What methodologies are effective for identifying degradation pathways under physiological conditions?

- Methodological Answer : Simulate physiological conditions (pH 7.4 buffer, 37°C) and analyze degradation products via LC-MS over time. For oxidative stress, use hydrogen peroxide or cytochrome P450 enzyme mimics. Compare degradation kinetics in aqueous vs. lipid matrices to predict in vivo behavior. Structural elucidation of degradants via tandem MS/MS or 2D-NMR is critical for pathway mapping .

Q. How can the compound’s potential as a enzyme inhibitor be evaluated in vitro?

- Methodological Answer : Perform enzyme inhibition assays (e.g., fluorescence-based or radiometric) using purified target enzymes (e.g., proteases or kinases). Use kinetic analysis (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Validate selectivity via counter-screening against related enzymes. Molecular docking studies can predict binding modes, guiding structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.